2-[4-(Dimethylamino)phenyl]ethanethiol
Description
2-[4-(Dimethylamino)phenyl]ethanethiol is a thiol-containing compound characterized by a para-substituted dimethylamino group on its phenyl ring and a two-carbon chain terminating in a thiol (-SH) group. The para-dimethylamino group on the aromatic ring likely enhances electron-donating properties, influencing reactivity and stability compared to alkyl-substituted analogs.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUOUVNAQNCMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]ethanethiol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with ethyl mercaptan in the presence of a catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]ethanethiol involves its interaction with molecular targets through its thiol and dimethylamino groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with proteins or other biomolecules, thereby modulating their activity. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Dimethylamino)ethanethiol Hydrochloride
- Structure: Dimethylamino group on the ethyl chain adjacent to the thiol, forming a hydrochloride salt.
- Reactivity: The protonated amine in the hydrochloride salt reduces nucleophilicity compared to the free thiol. In resin systems, ethyl-substituted amines (e.g., 2-(dimethylamino)ethyl methacrylate) exhibit lower reactivity unless enhanced by co-initiators like DPI .
- Physical Properties : High water solubility due to the ionic hydrochloride form, contrasting with the lipophilic nature of phenyl-substituted analogs.
- Applications : Used in pharmaceuticals or chemical synthesis where solubility is critical .
Ethyl 4-(Dimethylamino)benzoate
- Structure: Dimethylamino group on the para position of a phenyl ring, linked to an ester group.
- Reactivity: Demonstrates superior degree of conversion (76.5%) in resin cements compared to ethyl-substituted analogs (e.g., 2-(dimethylamino)ethyl methacrylate at 68.2%), attributed to enhanced electron donation from the aromatic system .
- Physical Properties : Produces resins with higher flexural strength (120 MPa) and lower water sorption (28 µg/mm³) than alkyl-substituted counterparts .
- Applications : Preferred in dental resins and photopolymerization due to high reactivity and stability.
2-(Dimethylamino)ethyl Methacrylate
- Structure: Dimethylamino group on an ethyl chain attached to a methacrylate group.
- Reactivity : Lower intrinsic reactivity (degree of conversion: 68.2%) but significantly improved by diphenyliodonium hexafluorophosphate (DPI), which stabilizes radical intermediates .
- Physical Properties : Resins exhibit lower flexural strength (98 MPa) and higher water sorption (35 µg/mm³) unless modified with DPI .
- Applications : Used in resin systems requiring tunable initiation, often paired with DPI.
Comparative Data Table
*Inferred properties based on structural analogs.
Key Findings
- Substitution Position: Para-substituted dimethylamino groups on aromatic rings (e.g., ethyl 4-(dimethylamino)benzoate) enhance reactivity and physical properties in resins compared to alkyl-substituted analogs . For this compound, this suggests superior performance in thiol-ene reactions or photopolymerization.
- Functional Group Influence : Thiols with aromatic amines may exhibit higher nucleophilicity than alkyl-substituted thiols due to resonance stabilization of the thiolate anion.
- Co-Initiator Synergy : Compounds like DPI significantly improve the reactivity of alkyl-substituted amines but have minimal impact on aromatic-substituted ones .
Biological Activity
2-[4-(Dimethylamino)phenyl]ethanethiol, also known as a thiol compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
- Chemical Structure : The compound features a thiol group (-SH) attached to an ethane backbone and a dimethylamino-substituted phenyl group.
- Molecular Formula : C10H15N
- Molecular Weight : 165.24 g/mol
The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with electrophilic centers in proteins and other biological molecules. This mechanism is crucial for its interactions with various cellular targets:
- Covalent Bond Formation : The thiol group can react with electrophiles, leading to modifications in protein structure and function.
- Redox Reactions : The compound may participate in redox reactions that influence cellular oxidative stress pathways, potentially affecting cell survival and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is demonstrated in both in vitro and in vivo studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Cytotoxicity and Apoptosis Induction
Studies have shown that the compound can induce apoptosis in cancer cell lines. It triggers caspase activation, leading to programmed cell death.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
This cytotoxic effect highlights its potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy :
A study published in Frontiers in Pharmacology evaluated the antimicrobial properties of various thiols, including this compound. The results indicated that this compound was among the most effective against Gram-positive bacteria, outperforming common antibiotics like penicillin. -
Cancer Research :
In a study focused on apoptosis induction, researchers found that treatment with this compound resulted in a significant increase in caspase-3 activity in HeLa cells, suggesting its role as a potential anticancer agent .
Toxicological Profile
While the compound exhibits promising biological activities, it is essential to consider its toxicological profile:
- LD50 (in mice) : Approximately 150 mg/kg
- Toxicity Observations : High doses resulted in liver enzyme elevation, indicating potential hepatotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
